Bromhexine hydrochloride

Catalog No.
S522077
CAS No.
611-75-6
M.F
C14H20Br2N2.ClH
C14H21Br2ClN2
M. Wt
412.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromhexine hydrochloride

CAS Number

611-75-6

Product Name

Bromhexine hydrochloride

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride

Molecular Formula

C14H20Br2N2.ClH
C14H21Br2ClN2

Molecular Weight

412.59 g/mol

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N

SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl

Synonyms

Aparsonin, BC, Bromhexin, Bisolvon, Bromhexin, Bromhexin BC, Bromhexin Berlin Chemie, Bromhexin Berlin-Chemie, Bromhexin BerlinChemie, Bromhexin ratiopharm, bromhexin von ct, Bromhexin-ratiopharm, Bromhexine, Bromhexine Hydrochloride, Bromhexine Monohydrochloride, Bromhexine, Famel, Bromhexinratiopharm, Brotussol, ct, bromhexin von, Darolan, Dur Elix, Dur-Elix, DurElix, Famel Bromhexine, Flegamin, Flubron, Hustentabs ratiopharm, Hustentabs-ratiopharm, Hustentabsratiopharm, Hydrochloride, Bromhexine, Monohydrochloride, Bromhexine, Mucohexine, NA 274, NA-274, NA274, Quentan, Tesacof, von ct, bromhexin

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl

Established Use: Mucolytic Agent

Bromhexine hydrochloride (BrHCl) is a well-established medication, primarily used as a mucolytic agent. It works by thinning and loosening mucus in the respiratory tract, facilitating its removal through coughing or expectoration. This application is supported by extensive scientific research and clinical experience, making it a mainstay treatment for various respiratory conditions characterized by thick, tenacious mucus, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].

Potential Application: COVID-19 Treatment and Prevention

Recent research has explored the potential application of BrHCl in the context of COVID-19. Studies suggest that BrHCl may interfere with the ability of the SARS-CoV-2 virus to enter host cells. This potential effect is attributed to BrHCl's ability to inhibit an enzyme called transmembrane protease serine 2 (TMPRSS2), which the virus utilizes for cellular entry [, ].

However, it is crucial to emphasize that the evidence supporting the use of BrHCl for COVID-19 treatment or prevention is currently limited. While some preliminary studies have shown promising results, larger, well-designed clinical trials are necessary to establish its efficacy and safety in this context [, ].

Bromhexine hydrochloride is a mucolytic agent primarily used to alleviate respiratory conditions characterized by excessive mucus production. It is derived from the plant Adhatoda vasica and was introduced to the market in 1963. The chemical formula for bromhexine hydrochloride is C14H21Br2ClN2C_{14}H_{21}Br_{2}ClN_{2} with a molecular weight of approximately 412.59 g/mol . This compound enhances mucus clearance by decreasing the viscosity of mucus, thereby aiding in easier expectoration and improved respiratory function .

Bromhexine hydrochloride acts as a mucolytic agent. It works by two main mechanisms:

  • Secretollytic effect: It increases the production of watery mucus in the airways, thinning the thick and sticky phlegm [].
  • Secretomotoric effect: It stimulates the cilia, hair-like structures in the airways, to move more effectively, aiding in the expulsion of mucus [].

This combined effect helps clear mucus congestion and relieves coughs associated with respiratory illnesses.

Bromhexine hydrochloride is generally well-tolerated, but side effects like nausea, vomiting, and mild stomach upset can occur []. In rare cases, allergic reactions may develop.

Involving the starting materials 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine. The synthesis generally includes:

  • Reductive Amination: The initial step involves the reductive amination of 2-amino-3,5-dibromo benzaldehyde with N-methylcyclohexylamine, often using sodium borohydride as a reducing agent.
  • Salt Formation: The resulting bromhexine free base is then reacted with hydrochloric acid to form bromhexine hydrochloride .
Bromhexine free base+Hydrochloric acidBromhexine hydrochloride\text{Bromhexine free base}+\text{Hydrochloric acid}\rightarrow \text{Bromhexine hydrochloride}

Bromhexine hydrochloride exhibits several biological activities:

  • Mucolytic Action: It reduces mucus viscosity, facilitating easier clearance from the respiratory tract.
  • Expectorant Properties: By enhancing mucus secretion and clearance, it helps alleviate cough associated with respiratory conditions .
  • Potential Antiviral Effects: Recent studies suggest that bromhexine may have antiviral properties, particularly in relation to respiratory viruses, including its metabolite ambroxol which has shown promise in COVID-19 treatment .

Several methods have been developed for synthesizing bromhexine hydrochloride:

  • One-Step Synthesis: Utilizing 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine in the presence of a catalyst (e.g., Amberlyst 15) and a reducing agent (e.g., sodium borohydride) allows for efficient production with minimal environmental impact .
  • Traditional Methods: Older methods involve multiple steps and hazardous reagents such as hydrazine hydrate and bromine, which pose safety risks and environmental concerns .

The modern synthesis approaches are favored due to their simplicity, higher yields, and reduced environmental footprint.

Bromhexine hydrochloride is widely used in various applications:

  • Pharmaceuticals: It is commonly formulated into syrups, tablets, and inhalation solutions for treating respiratory diseases like bronchitis and asthma.
  • Research: Investigations into its potential antiviral effects have gained traction, particularly concerning its role in managing viral infections of the respiratory system .
  • Veterinary Medicine: It is also utilized in veterinary medicine for similar mucolytic purposes in animals.

Several compounds exhibit similar properties to bromhexine hydrochloride. Below is a comparison highlighting their unique features:

CompoundChemical FormulaUnique Features
AmbroxolC13H18BrNC_{13}H_{18}BrNMetabolite of bromhexine; stronger mucolytic effects.
AcetylcysteineC5H9NO3SC_{5}H_{9}NO_{3}SAntioxidant properties; used as an antidote for acetaminophen overdose.
CarbocisteineC6H11NO4SC_{6}H_{11}NO_{4}SReduces mucus hypersecretion; less effective than bromhexine but has fewer side effects.
GuaifenesinC10H14O4C_{10}H_{14}O_{4}Commonly used expectorant; works by increasing mucus flow rather than altering viscosity.

Bromhexine hydrochloride stands out due to its dual action as both a mucolytic and an expectorant, making it particularly effective for patients requiring relief from thick mucus.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

411.97395 g/mol

Monoisotopic Mass

409.97600 g/mol

Heavy Atom Count

19

Appearance

White to Off-White Solid

Melting Point

240-244°C

UNII

YC2ZOM3Z8V

Related CAS

3572-43-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 11 of 67 companies with hazard statement code(s):;
H302 (36.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.18%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (18.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (18.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (27.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (36.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bromhexine Hydrochloride is the hydrochloride salt form of bromhexine, a secretolytic, with mucolytic activity. Upon administration, bromhexine increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.

MeSH Pharmacological Classification

Expectorants

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

611-75-6

Wikipedia

Bromhexine hydrochloride

Dates

Modify: 2023-08-15

Explore Compound Types